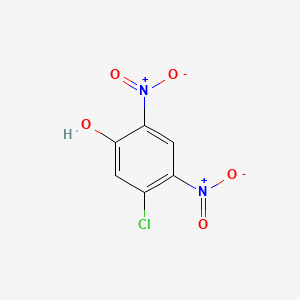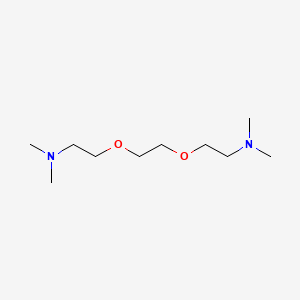
4-cyclohexyl-N-(naphthalen-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-cyclohexyl-N-(naphthalen-2-yl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a cyclohexyl group, a naphthyl group, and a benzamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-Cyclohexyl-N-(Naphthalen-2-yl)benzamid beinhaltet typischerweise die Kondensation von Benzoesäuren und Aminen. Eine effiziente Methode ist die direkte Kondensation von Carbonsäuren und Aminen in Gegenwart eines Katalysators wie mit Lewis-saurem ionischen Flüssigkeiten (Diatomeenerde@IL/ZrCl4) immobilisierter Diatomeenerde unter Ultraschallbestrahlung . Diese Methode ist aufgrund ihrer hohen Ausbeute, Umweltfreundlichkeit und der Verwendung eines wiederverwendbaren Katalysators von Vorteil.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für Benzamide, einschließlich 4-Cyclohexyl-N-(Naphthalen-2-yl)benzamid, beinhalten oft Hochtemperaturreaktionen zwischen Carbonsäuren und Aminen. Diese Verfahren sind so konzipiert, dass sie skalierbar und effizient sind und die Produktion großer Mengen der Verbindung für verschiedene Anwendungen gewährleisten .
Chemische Reaktionsanalyse
Reaktionstypen
4-Cyclohexyl-N-(Naphthalen-2-yl)benzamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Übliche Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Übliche Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes. Übliche Reagenzien sind Halogene und Nucleophile.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in sauren oder basischen Bedingungen.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Halogene in Gegenwart eines Katalysators oder Nucleophile unter basischen Bedingungen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Carbonsäuren führen, die Reduktion zu Aminen und die Substitution zu halogenierten Derivaten.
Wissenschaftliche Forschungsanwendungen
4-Cyclohexyl-N-(Naphthalen-2-yl)benzamid hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen verwendet.
Industrie: Wird bei der Herstellung von Arzneimitteln, Kunststoffen und anderen Industrieprodukten verwendet.
Wirkmechanismus
Der Wirkmechanismus von 4-Cyclohexyl-N-(Naphthalen-2-yl)benzamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann ihre Wirkung ausüben, indem sie an Enzyme oder Rezeptoren bindet und so deren Aktivität moduliert. Die genauen molekularen Zielstrukturen und -wege, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab .
Analyse Chemischer Reaktionen
Types of Reactions
4-cyclohexyl-N-(naphthalen-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield amines, and substitution may yield halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4-cyclohexyl-N-(naphthalen-2-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as anti-tubercular agents.
Industry: Used in the production of pharmaceuticals, plastics, and other industrial products.
Wirkmechanismus
The mechanism of action of 4-cyclohexyl-N-(naphthalen-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
4-Cyclohexyl-N-(Naphthalen-2-yl)benzamid kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
- 4-Methyl-N-(Naphthalen-1-yl)benzamid
- 2-Methoxy-N-(Naphthalen-1-yl)benzamid
- N-(1-Naphthalen-1-yl-ethyl)benzamid
- N-(7-Hydroxy-naphthalen-1-yl)benzamid
- N-Hexyl-4-nitro-benzamid
Diese Verbindungen weisen ähnliche strukturelle Merkmale auf, unterscheiden sich aber in ihren Substituenten, was ihre chemischen Eigenschaften und Anwendungen beeinflussen kann . Die Einzigartigkeit von 4-Cyclohexyl-N-(Naphthalen-2-yl)benzamid liegt in seiner spezifischen Kombination aus Cyclohexyl- und Naphthylgruppen, die möglicherweise unterschiedliche chemische und biologische Aktivitäten verleihen.
Eigenschaften
Molekularformel |
C23H23NO |
|---|---|
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
4-cyclohexyl-N-naphthalen-2-ylbenzamide |
InChI |
InChI=1S/C23H23NO/c25-23(24-22-15-14-18-8-4-5-9-21(18)16-22)20-12-10-19(11-13-20)17-6-2-1-3-7-17/h4-5,8-17H,1-3,6-7H2,(H,24,25) |
InChI-Schlüssel |
CKTJHUQNQWXJPA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C(=O)NC3=CC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-oxo-N'-(phenylcarbonyl)-3H-benzo[f]chromene-2-carbohydrazonamide](/img/structure/B11707615.png)

![4-{[3,5-bis(butan-2-yl)-4-oxocyclohexa-2,5-dien-1-ylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B11707630.png)
![2-(2-methylphenoxy)-N-[3-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]acetamide](/img/structure/B11707631.png)


![2-phenyl-N-(2,2,2-trichloro-1-{[(4-ethoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11707651.png)

![17-(3,4-Dichlorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B11707675.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B11707682.png)
![(5E)-5-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11707687.png)
![3-bromo-N'-[(2E)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]benzohydrazide](/img/structure/B11707694.png)
![N'~1~,N'~6~-bis[(E)-(2,4-dihydroxyphenyl)methylidene]hexanedihydrazide](/img/structure/B11707695.png)

